1,3-Octanodiol

Descripción general

Descripción

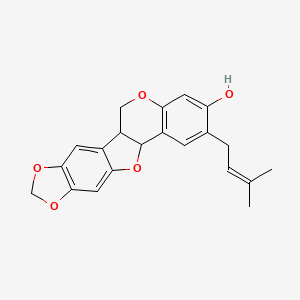

(R)-1, 3-Octanediol, also known as octane-1, 3-diol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-1, 3-octanediol is considered to be a fatty alcohol lipid molecule (R)-1, 3-Octanediol is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (R)-1, 3-Octanediol has been primarily detected in urine. Within the cell, (R)-1, 3-octanediol is primarily located in the cytoplasm. Outside of the human body, (R)-1, 3-octanediol can be found in pomes. This makes (R)-1, 3-octanediol a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas: Poli (citrato de 1,3-propanodiol)

El 1,3-Octanodiol se utiliza en la síntesis de poli (citrato de 1,3-propanodiol), un material con posibles aplicaciones biomédicas . Este poliéster se está investigando para su uso como sustrato para la diferenciación y cultivo celular, lo cual es crucial en la medicina regenerativa. Se han estudiado la cinética de la reacción de policondensación del ácido cítrico y el this compound, catalizada por ácido p-toluensulfónico (PTSA), para facilitar el escalado de este proceso .

Conservantes Antimicrobianos en Formulaciones Dérmicas

Las investigaciones han demostrado que el this compound puede actuar como un conservante antimicrobiano alternativo en formulaciones dérmicas como las cremas hidrófilas . Su estructura anfipática le permite interactuar con la base de la crema, afectando la estabilidad física y la consistencia del producto. La actividad antimicrobiana del this compound está relacionada con la longitud de su cadena alquílica, lo que lo convierte en un candidato para sustituir los conservantes convencionales .

Síntesis de Poliésteres de Base Biológica

El this compound se utiliza como monómero en reacciones de condensación con ácido furandicarboxílico (FDCA) para preparar poliésteres de base biológica . Estos poliésteres, que contienen diferentes longitudes de cadena alquílica, son importantes para desarrollar materiales sostenibles y reducir la dependencia de los plásticos derivados de combustibles fósiles.

Componente de Sabor en la Ciencia de los Alimentos

En la industria alimentaria, el this compound se encuentra naturalmente en frutas como las manzanas y contribuye a su perfil de sabor. Se utiliza en el control de calidad y la identificación varietal del jugo de manzana, donde los métodos para analizar su presencia y concentración son esenciales.

Estándar Analítico en la Investigación Química

Como estándar analítico, el this compound se utiliza para calibrar instrumentos y validar metodologías en la investigación química. Sus propiedades consistentes y bien definidas garantizan la precisión y confiabilidad de los resultados experimentales .

Mecanismo De Acción

Target of Action

1,3-Octanediol, also known as octane-1,3-diol, is primarily used as an antimicrobial preservative in cosmetic products . The primary targets of 1,3-Octanediol are the cell membranes of microorganisms .

Mode of Action

1,3-Octanediol exhibits its antimicrobial activity due to its amphiphilic structure . This structure allows it to affect the interfacial tension at the cell membrane of microorganisms, thereby enabling the preservative to penetrate more effectively .

Biochemical Pathways

It is known that the compound interacts with the cell membranes of microorganisms, disrupting their normal function . This disruption can lead to the death of the microorganism, thereby preserving the cosmetic product from microbial contamination.

Result of Action

The primary result of 1,3-Octanediol’s action is the prevention of microbial contamination in cosmetic products . By disrupting the cell membranes of microorganisms, 1,3-Octanediol can effectively kill or inhibit the growth of these organisms, thereby preserving the safety and integrity of the cosmetic product.

Action Environment

The efficacy and stability of 1,3-Octanediol can be influenced by various environmental factors. For instance, the presence of other ingredients in a cosmetic formulation can impact the effectiveness of 1,3-Octanediol as a preservative . Additionally, factors such as pH, temperature, and light exposure could potentially affect the stability of 1,3-Octanediol.

Safety and Hazards

1,3-Octanediol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe vapours/dust .

Relevant Papers

A paper titled “A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography” discusses a method for the analysis of total 1,3-octanediols in apple juices . Another paper titled “Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream” discusses the use of alkanediols, including 1,3-Octanediol, as alternative antimicrobial preservatives for dermal formulations .

Propiedades

IUPAC Name |

octane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865095 | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23433-05-8, 120727-18-6 | |

| Record name | 1,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,3-Octanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)

![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)

![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)